4'-Methoxyspiro[cyclopropane-1,3'-indoline]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxyspiro[cyclopropane-1,3’-indoline] is a compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The indoline moiety is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research .
Preparation Methods
The synthesis of 4’-Methoxyspiro[cyclopropane-1,3’-indoline] typically involves the reaction of indoline derivatives with methoxy-substituted cyclopropane precursors. One common method includes the use of cyclopropanation reactions, where a methoxy-substituted diazo compound reacts with an indoline derivative under catalytic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4’-Methoxyspiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols or amines .
Scientific Research Applications
4’-Methoxyspiro[cyclopropane-1,3’-indoline] has several applications in scientific research:
Mechanism of Action
The mechanism by which 4’-Methoxyspiro[cyclopropane-1,3’-indoline] exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and inflammatory responses .
Comparison with Similar Compounds
4’-Methoxyspiro[cyclopropane-1,3’-indoline] can be compared with other spirocyclic compounds, such as spiro[indoline-3,4’-piperidine] and spiro[indoline-3,4’-pyrrolidine] . These compounds share the spirocyclic core but differ in their substituents and ring sizes, leading to variations in their chemical reactivity and biological activity . The uniqueness of 4’-Methoxyspiro[cyclopropane-1,3’-indoline] lies in its methoxy substitution, which can influence its electronic properties and interactions with biological targets .
Similar Compounds
- Spiro[indoline-3,4’-piperidine]
- Spiro[indoline-3,4’-pyrrolidine]
- Spiro[indoline-3,4’-tetrahydrofuran]
These compounds are structurally related but exhibit different chemical and biological properties due to variations in their ring systems and substituents .
Properties
IUPAC Name |
4-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-13-9-4-2-3-8-10(9)11(5-6-11)7-12-8/h2-4,12H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUFPLMFHJOOLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C3(CC3)CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.